molecular formula C12H15BrO3 B188330 (2-Bromo-4-tert-butylphenoxy)acetic acid CAS No. 117947-05-4

(2-Bromo-4-tert-butylphenoxy)acetic acid

Cat. No.: B188330
CAS No.: 117947-05-4
M. Wt: 287.15 g/mol
InChI Key: PJNXDLJWFAAMPA-UHFFFAOYSA-N
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Description

(2-Bromo-4-tert-butylphenoxy)acetic acid is an organic compound with the molecular formula C12H15BrO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the second position and a tert-butyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-tert-butylphenoxy)acetic acid typically involves the following steps:

    Bromination of 4-tert-butylphenol: The starting material, 4-tert-butylphenol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-4-tert-butylphenol.

    Etherification: The brominated phenol is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-tert-butylphenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Conditions typically involve heating and the use of polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used, often under reflux conditions.

Major Products Formed

    Substitution: Products include azides, thiocyanates, and amines.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products include alcohols or alkanes.

    Esterification: Ester derivatives of this compound.

Scientific Research Applications

(2-Bromo-4-tert-butylphenoxy)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in receptor binding studies.

    Industry: It is used in the production of agrochemicals and as a precursor for various specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Bromo-4-tert-butylphenoxy)acetic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and tert-butyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetic Acid: The parent compound, lacking the bromine and tert-butyl substitutions.

    2-Bromo-4-methylphenoxyacetic Acid: Similar structure but with a methyl group instead of a tert-butyl group.

    4-tert-Butylphenoxyacetic Acid: Lacks the bromine substitution.

Uniqueness

(2-Bromo-4-tert-butylphenoxy)acetic acid is unique due to the presence of both bromine and tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its stability, solubility, and binding properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-bromo-4-tert-butylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO3/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNXDLJWFAAMPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325353
Record name (2-bromo-4-tert-butylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117947-05-4
Record name (2-bromo-4-tert-butylphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70325353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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